tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
CAS No.: 1807933-85-2
Cat. No.: VC12020560
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807933-85-2 |
|---|---|
| Molecular Formula | C10H22N2O2 |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1 |
| Standard InChI Key | BCXIODCAQHGGLG-QMMMGPOBSA-N |
| Isomeric SMILES | CCN([C@@H](C)CN)C(=O)OC(C)(C)C |
| SMILES | CCN(C(C)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C(C)CN)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure (C₁₀H₂₂N₂O₂, molecular weight 202.29 g/mol) integrates three key functional groups:
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tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the amine against undesired reactions.
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Ethyl carbamate: Provides hydrogen-bonding capability and modulates electronic properties through its carbonyl group.
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(2S)-1-Aminopropan-2-yl backbone: Introduces chirality, critical for interactions with biological targets such as enzymes or receptors.
The stereochemistry at the C2 position (S-configuration) is essential for its pharmacological relevance, as enantiomeric purity often dictates binding affinity and metabolic stability.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate |
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.29 g/mol |
| Stereochemistry | (2S)-configuration |
| Functional Groups | tert-butyl carbamate, ethyl carbamate, primary amine |
Synthetic Methodologies
Primary Synthesis Route
The synthesis typically involves a multi-step sequence starting from tert-butyl carbamate and enantiomerically pure 1-amino-2-propanol. Key steps include:
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Ethylation: Reaction of tert-butyl carbamate with ethylating agents (e.g., ethyl bromide) in the presence of a base such as triethylamine .
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Stereoselective Coupling: Chiral resolution or asymmetric synthesis ensures the (2S)-configuration, often employing chiral auxiliaries or catalysts .
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Protection/Deprotection: Sequential protection of the primary amine using tert-butoxycarbonyl (Boc) groups, followed by selective deprotection .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 85% |
| Boc Protection | Boc anhydride, DMAP, CH₂Cl₂, rt | 78% |
| Chiral Resolution | Chiral HPLC (Chiralpak IA column) | >95% ee |
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating polar aprotic solvents like DMF or THF.
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Enantiomeric Purity: Achieving >95% ee requires chiral catalysts, as demonstrated in cyclopropanation reactions using cobalt porphyrin complexes .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in chlorinated solvents (e.g., CH₂Cl₂) and THF; sparingly soluble in water.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the carbamate linkage .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.21–3.35 (m, 2H, NCH₂), 2.78 (q, J = 7.2 Hz, 2H, NCH₂CH₃).
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MS (ESI): m/z 203.2 [M+H]⁺, consistent with the molecular formula C₁₀H₂₂N₂O₂.
Pharmacological and Industrial Applications
Drug Discovery Intermediate
The compound’s primary amine and carbamate groups make it a versatile building block for:
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GPCR-Targeted Agonists: Structural analogs have been investigated for GPR88 receptor modulation, a target implicated in psychiatric disorders .
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Peptidomimetics: Serves as a backbone for non-peptide protease inhibitors, leveraging its chiral center for target specificity.
Catalysis and Asymmetric Synthesis
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Chiral Ligands: The (2S)-amine moiety has been employed in asymmetric catalysis, particularly in cyclopropanation reactions using transition metal catalysts .
| Parameter | Value |
|---|---|
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
Analytical and Regulatory Considerations
Quality Control
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Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% chemical purity.
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Chiral Purity: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirm enantiomeric excess.
Regulatory Status
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Non-GMP: Currently labeled "For research use only," pending preclinical toxicity studies for pharmaceutical applications.
Future Directions and Research Gaps
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